

Introduction: A Multi-faceted Approach to Structural Elucidation and Purity Assessment

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Compound of Interest

Compound Name: *N*-Phenethyl-*p*-toluenesulfonamide

Cat. No.: B1595766

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N-Phenethyl-*p*-toluenesulfonamide (C₁₅H₁₇NO₂S, M.W. 275.4 g/mol) is a sulfonamide derivative of significant interest in synthetic organic chemistry and drug development.[1] Sulfonamides are a well-established class of compounds with diverse biological activities.[2] The precise characterization of such molecules is a cornerstone of quality control, ensuring identity, purity, and consistency in research and manufacturing settings. A robust analytical workflow is not merely a procedural checklist but a systematic investigation into a molecule's fundamental properties.

This guide presents an integrated suite of analytical protocols designed for the comprehensive characterization of **N-Phenethyl-*p*-toluenesulfonamide**. We move beyond simple data reporting to explain the causal-based reasoning behind the selection of specific techniques and experimental parameters. The methodologies detailed herein—spanning spectroscopy and chromatography—form a self-validating system for unambiguous structural confirmation and quantitative purity analysis, providing researchers and drug development professionals with a reliable framework for their work.

Spectroscopic Analysis: Confirming Molecular Structure

Spectroscopic techniques are indispensable for elucidating the molecular structure by probing how the molecule interacts with electromagnetic radiation. For **N-Phenethyl-*p*-toluenesulfonamide**, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a complete structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Analysis: NMR spectroscopy is the gold standard for structural elucidation in organic chemistry. It maps the carbon-hydrogen framework of a molecule by measuring the magnetic properties of atomic nuclei. ^1H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ^{13}C NMR provides information about the carbon skeleton.

Protocol: ^1H and ^{13}C NMR Analysis

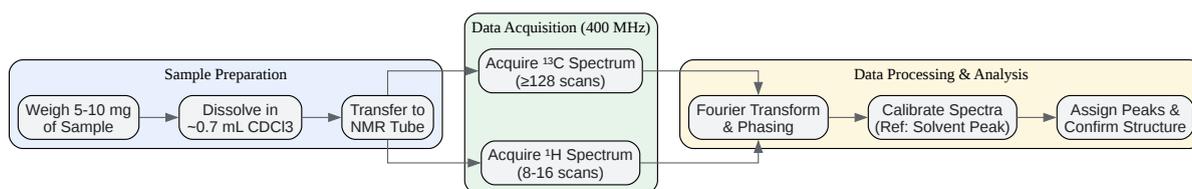
- Sample Preparation: Accurately weigh approximately 5-10 mg of **N-Phenethyl-p-toluenesulfonamide** and dissolve it in ~0.7 mL of deuterated chloroform (CDCl_3). The choice of a deuterated solvent is critical to avoid overwhelming the signal of the analyte.
- Instrumentation: Transfer the solution to a standard 5 mm NMR tube.
- Data Acquisition: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
 - ^1H NMR: Acquire data with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
 - ^{13}C NMR: Acquire data using a proton-decoupled pulse sequence. A greater number of scans (typically 128 or more) is required due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ^1H spectrum using the residual solvent peak (CDCl_3 at 7.26 ppm) and the ^{13}C spectrum to the CDCl_3 triplet (77.16 ppm).

Data Interpretation: The spectra should be consistent with the structure of **N-Phenethyl-p-toluenesulfonamide**. Key expected signals are summarized below. The exact chemical shifts can vary slightly based on solvent and concentration.

Data Summary: Expected NMR Chemical Shifts (in CDCl ₃)	
¹H NMR (400 MHz)	Assignment & Rationale
~7.70 ppm (d, 2H)	Aromatic protons ortho to the sulfonyl group on the tosyl ring.
~7.30 ppm (d, 2H)	Aromatic protons meta to the sulfonyl group on the tosyl ring.
~7.20-7.10 ppm (m, 5H)	Aromatic protons of the phenethyl phenyl ring.
~4.80 ppm (t, 1H)	N-H proton of the sulfonamide group. The triplet coupling arises from the adjacent CH ₂ group.
~3.25 ppm (q, 2H)	Methylene protons (CH ₂) adjacent to the nitrogen.
~2.75 ppm (t, 2H)	Methylene protons (CH ₂) adjacent to the phenyl ring.
~2.40 ppm (s, 3H)	Methyl protons (CH ₃) on the tosyl ring.
¹³C NMR (100 MHz)	Assignment & Rationale
~143.5 ppm	Quaternary carbon on the tosyl ring attached to the methyl group.
~138.0 ppm	Quaternary carbon of the phenethyl phenyl ring attached to the ethyl chain.
~137.0 ppm	Quaternary carbon on the tosyl ring attached to the sulfur atom.
~129.7 ppm	Aromatic CH carbons meta to the sulfonyl group on the tosyl ring.
~128.8 ppm	Aromatic CH carbons of the phenethyl phenyl ring.
~127.1 ppm	Aromatic CH carbons ortho to the sulfonyl group on the tosyl ring.

~126.5 ppm	Aromatic CH carbon para to the ethyl chain on the phenethyl ring.
~45.0 ppm	Methylene carbon (CH ₂) adjacent to the nitrogen.
~35.5 ppm	Methylene carbon (CH ₂) adjacent to the phenyl ring.
~21.5 ppm	Methyl carbon (CH ₃) on the tosyl ring.

Table 1: Predicted ¹H and ¹³C NMR chemical shifts for **N-Phenethyl-p-toluenesulfonamide**.



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Figure 1: NMR Spectroscopy Workflow.

Mass Spectrometry (MS)

Principle of Analysis: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft technique ideal for determining the molecular weight, while Electron Ionization (EI), often coupled with Gas Chromatography (GC-MS), causes predictable fragmentation that serves as a molecular fingerprint.

Protocol: LC-MS (ESI) and GC-MS (EI) Analysis

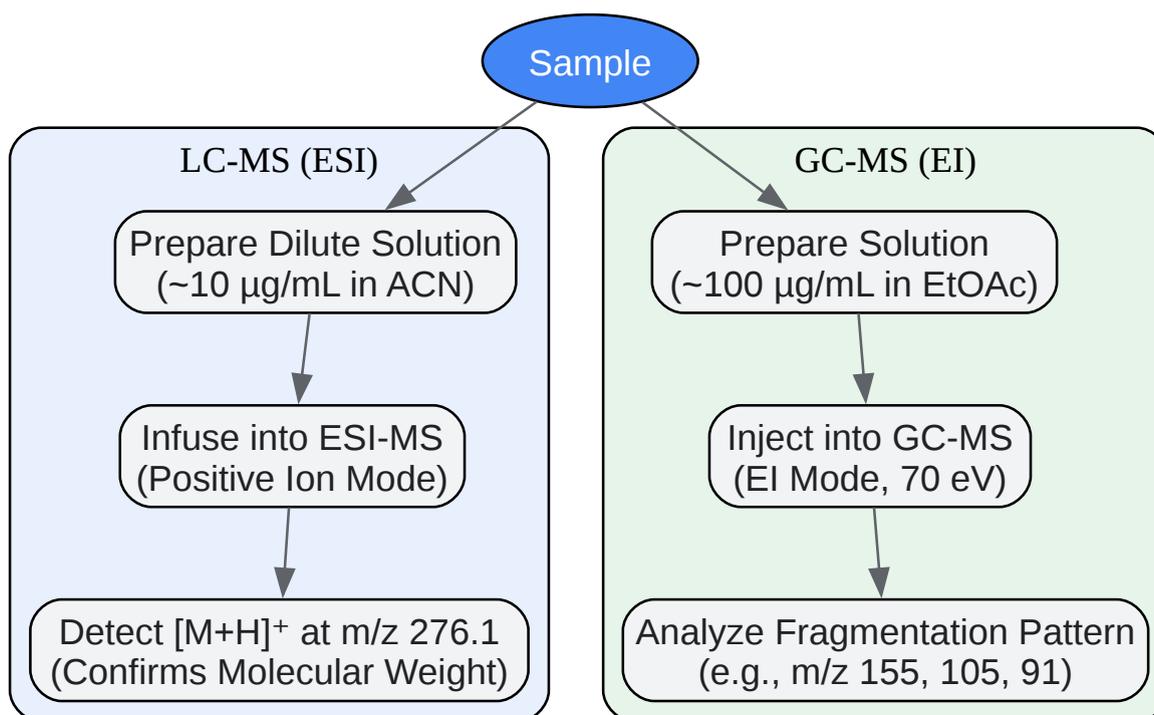
- LC-MS (ESI) for Molecular Weight Confirmation:
 - Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like acetonitrile or methanol.
 - Instrumentation: Infuse the sample directly or via an HPLC system into an ESI-MS instrument.
 - Data Acquisition: Acquire data in positive ion mode. The ESI source generates ions such as the protonated molecule $[M+H]^+$.
- GC-MS (EI) for Fragmentation Pattern:
 - Sample Preparation: Prepare a ~100 µg/mL solution in a volatile solvent like ethyl acetate.
 - Instrumentation: Inject the sample into a GC-MS system equipped with a capillary column (e.g., DB-5 or equivalent).[3]
 - GC Conditions: Use a temperature program, for example, starting at 150°C and ramping to 280°C, to ensure proper volatilization and separation.[3]
 - MS Conditions: Acquire data in EI mode (typically at 70 eV).

Data Interpretation: The mass spectra will provide orthogonal confirmation of the compound's identity.

- ESI-MS: A prominent peak at m/z 276.1 should be observed, corresponding to the protonated molecule ($[C_{15}H_{17}NO_2S + H]^+$).
- EI-MS: The fragmentation pattern is highly characteristic. The collision-induced dissociation of protonated N-phenylethyl-p-toluenesulfonamide is dominated by specific cleavage pathways.[4] Key fragments are detailed in the table below.

Data Summary: Expected Mass Spectrometry Fragments	
m/z (Mass-to-Charge Ratio)	Assignment & Rationale
275	Molecular ion $[M]^+$ (typically observed in EI-MS).
172	$[M - C_8H_8]^+$: Loss of styrene from the molecular ion.
155	$[CH_3C_6H_4SO_2]^+$: The tosyl cation, a hallmark fragment for tosylated compounds.[4]
105	$[C_8H_9]^+$: Phenylethyl cation, which can rearrange to the more stable methylbenzyl cation. This is often the base peak.[4]
91	$[C_7H_7]^+$: Tropylium ion, a common fragment from benzyl-containing structures.

Table 2: Predicted major mass fragments for **N-Phenethyl-p-toluenesulfonamide**.



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Figure 2: Mass Spectrometry Workflow.

Infrared (IR) Spectroscopy

Principle of Analysis: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (e.g., stretching, bending). It is an excellent tool for identifying the presence of specific functional groups.

Protocol: Attenuated Total Reflectance (ATR)-IR Analysis

- **Sample Preparation:** Place a small amount of the solid **N-Phenethyl-p-toluenesulfonamide** sample directly onto the ATR crystal. No extensive sample preparation is required.
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- **Data Acquisition:** Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm^{-1} . A background spectrum of the clean ATR crystal should be collected first.
- **Data Processing:** The software automatically performs the background subtraction and presents the final absorbance or transmittance spectrum.

Data Interpretation: The IR spectrum should display characteristic absorption bands corresponding to the functional groups present in the molecule.

Data Summary: Expected IR Absorption Bands	
Wavenumber (cm ⁻¹)	Assignment & Rationale
~3250 cm ⁻¹	N-H stretch of the sulfonamide group.
~3100-3000 cm ⁻¹	Aromatic C-H stretch.
~2950-2850 cm ⁻¹	Aliphatic C-H stretch (from CH ₂ and CH ₃ groups).
~1330 cm ⁻¹ & ~1160 cm ⁻¹	Asymmetric and symmetric S=O stretching of the sulfonamide group, respectively. These are strong, characteristic peaks.[5]
~1600, ~1490 cm ⁻¹	Aromatic C=C ring stretching.

Table 3: Predicted characteristic IR absorption bands for **N-Phenethyl-p-toluenesulfonamide**.

Chromatographic Analysis: Determining Purity

While spectroscopy confirms identity, chromatography is essential for quantifying purity. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

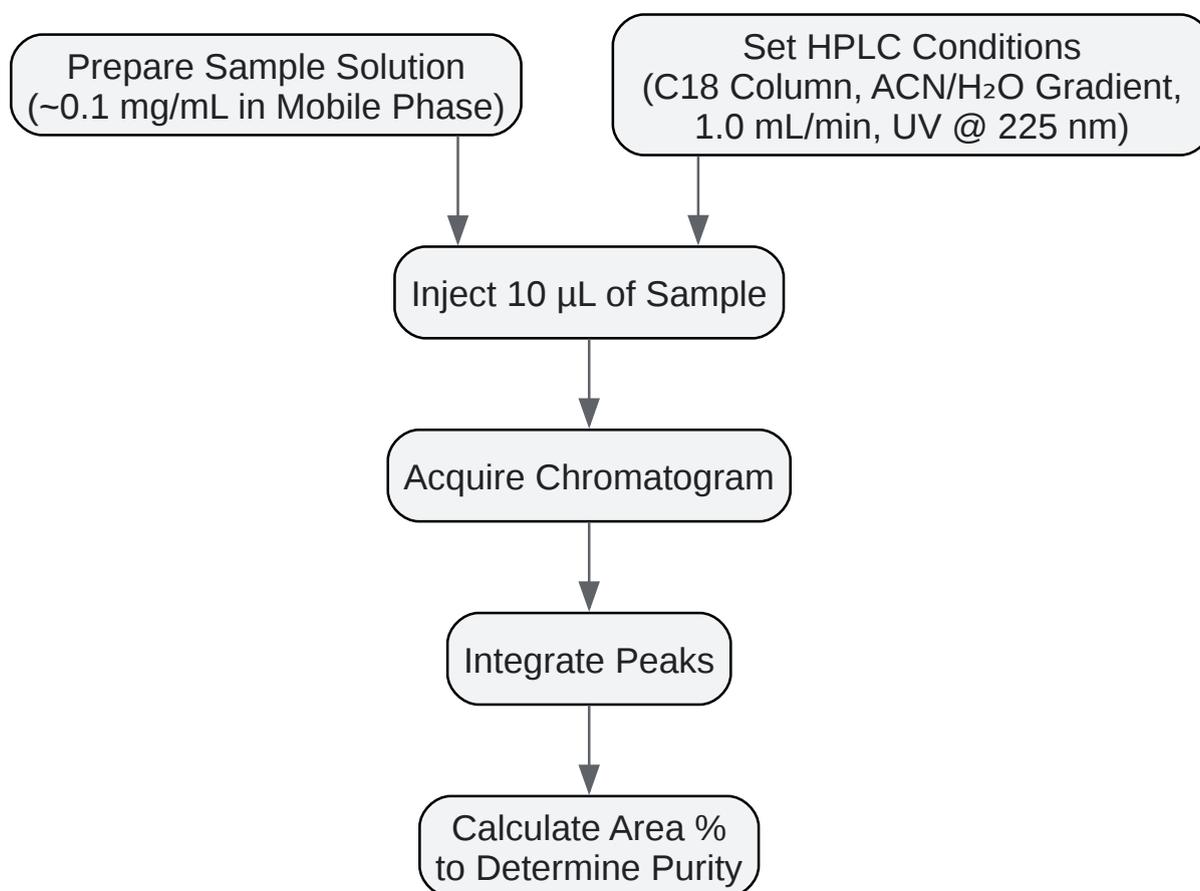
Principle of Analysis: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a non-polar compound like **N-Phenethyl-p-toluenesulfonamide**, a reversed-phase (RP) method, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is most effective.[6] Impurities will typically have different retention times than the main compound.

Protocol: Reversed-Phase HPLC with UV Detection

- **Sample Preparation:** Accurately prepare a stock solution of the sample in acetonitrile at ~1.0 mg/mL. Dilute this solution to a working concentration of ~0.1 mg/mL using the initial mobile phase composition.
- **Instrumentation & Conditions:**

- HPLC System: A standard HPLC system with a UV detector.
- Column: C18, 4.6 x 150 mm, 5 µm particle size.
- Mobile Phase A: Water.
- Mobile Phase B: Acetonitrile.
- Gradient: Start with 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detection: UV at 225 nm and 254 nm.
- Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak to determine the purity of the sample.

Data Interpretation: A high-purity sample should show a single major peak at a specific retention time. The area of this peak, as a percentage of the total area of all peaks, represents the purity of the compound. Any other peaks are considered impurities.



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Figure 3: HPLC Purity Analysis Workflow.

Conclusion

The analytical characterization of **N-Phenethyl-p-toluenesulfonamide** requires a multi-technique approach to build a complete and reliable data package. The protocols outlined in this guide provide a robust framework for confirming the molecule's identity through NMR, MS, and IR spectroscopy, and for quantifying its purity via HPLC. By integrating these methods, researchers can establish a comprehensive quality profile, ensuring the integrity of their materials for downstream applications in research and development.

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